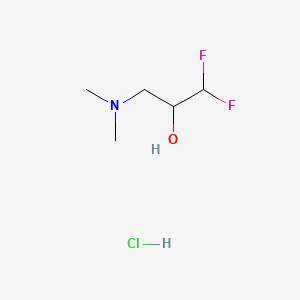
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride is a chemical compound that features a dimethylamino group, two fluorine atoms, and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride typically involves the reaction of dimethylamine with a suitable fluorinated precursor under controlled conditions. One common method involves the reaction of dimethylamine with 1,1-difluoro-2-propanol in the presence of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is essential to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminopropylamine: This compound has a similar structure but lacks the fluorine atoms and hydroxyl group.
Dimethylamine: A simpler compound with only the dimethylamino group and no additional functional groups.
Uniqueness
3-(Dimethylamino)-1,1-difluoropropan-2-olhydrochloride is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C5H12ClF2NO |
|---|---|
Peso molecular |
175.60 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1,1-difluoropropan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-8(2)3-4(9)5(6)7;/h4-5,9H,3H2,1-2H3;1H |
Clave InChI |
HADWVTWUWXTOLG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(C(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


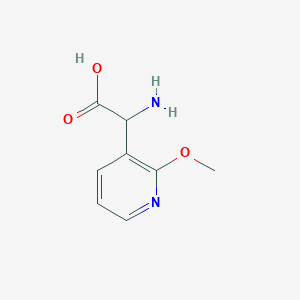
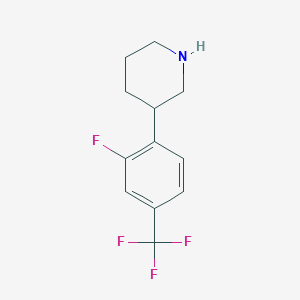
![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)
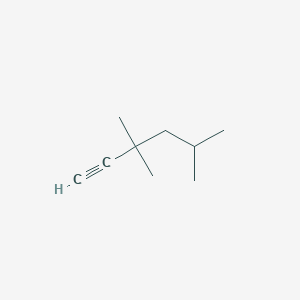

![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)
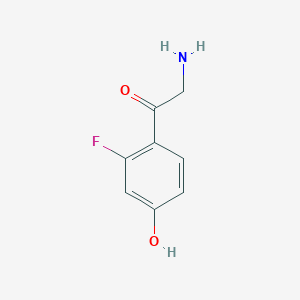

![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)

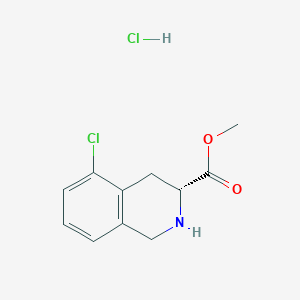
![4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
